3-Propoxybenzamide
Description
3-Propoxybenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) substituted at the third position of the benzene ring. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules.
Properties
IUPAC Name |
3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBSBLJPTFJTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Bis-Benzamide Derivatives (14a–14d)
describes the synthesis of bis-benzamides with varying alkoxy substituents. Key findings include:
| Compound | Substituent (R) | Yield (%) | HPLC Purity (%) | Melting Point (°C) | Key Observations |
|---|---|---|---|---|---|
| 14a | Propoxy | 47 | 95 | Not reported | Linear chain optimizes synthesis yield |
| 14b | Isopropoxy | 37 | 97 | Not reported | Branched chain reduces yield |
| 14c | Butoxy | 48 | 95 | 247–248 | Longer chain increases melting point |
| 14d | Isobutoxy | 51 | 93 | 255–257 | Branching enhances thermal stability |
HDAC Inhibitors (1q, 1r, 1s, 1t)
highlights this compound derivatives as HDAC inhibitors with antimalarial activity:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Activity |
|---|---|---|---|---|
| 1q | Hydroxyamino-hexyloxy chain | 14 | 101 | Potent multi-stage antimalarial agent |
| 1r | Butyl | 20 | 119 | Moderate activity |
| 1s | Hexyloxy | 36 | 105 | Improved solubility |
| 1t | Furan-2-carboxamide | 32 | 113 | Lower efficacy |
- Pharmacological Insights: The hydroxyamino group in 1q is critical for HDAC inhibition, enabling chelation with zinc ions in the enzyme active site. Substitutions like hexyloxy (1s) improve solubility but reduce potency compared to 1q .
Oxadiazole Derivative (N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide)
provides data on a structurally distinct derivative featuring a 1,2,5-oxadiazol-3-yl moiety:
- Molecular Formula : C₁₉H₁₉N₃O₄ (MW: 353.37 g/mol).
- The methoxyphenyl group may improve bioavailability through lipophilicity modulation .
Key Research Findings and Trends
Substituent Effects: Alkoxy chain length and branching influence melting points and synthetic yields. Branched chains (e.g., isobutoxy) enhance thermal stability but complicate synthesis . Electrophilic groups (e.g., nitro, hydroxyamino) are critical for biological activity, enabling interactions with enzyme active sites .
Biological Activity: this compound derivatives with hydroxyamino groups (e.g., 1q) show promise as HDAC inhibitors, while nitro-containing bis-benzamides (14a–14d) require further pharmacological profiling .
Knowledge Gaps: Limited data on the oxadiazole derivative’s bioactivity () and the antimalarial mechanism of 14a–14d () highlight areas for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
